Ethyl 2-(2,5-difluorophenyl)acetate is an organic compound characterized by the presence of an ethyl ester group attached to a 2,5-difluorophenyl ring. Its molecular formula is and it has a molecular weight of approximately 200.18 g/mol. The structure consists of an ethyl group () linked to an acetate group () and a phenyl ring that has two fluorine atoms substituting at the 2 and 5 positions, which are known to influence the compound's chemical properties significantly due to the electronegative nature of fluorine .
The presence of fluorine in the aromatic ring may alter reaction rates and mechanisms compared to non-fluorinated analogs.
Synthesis methods for ethyl 2-(2,5-difluorophenyl)acetate typically involve:
While specific interaction studies for ethyl 2-(2,5-difluorophenyl)acetate are scarce, compounds with similar structures often undergo investigations to determine their interactions with biological receptors or enzymes. The unique electronic properties imparted by fluorine may enhance binding affinities or alter pharmacokinetic profiles compared to non-fluorinated counterparts .
Several compounds share structural similarities with ethyl 2-(2,5-difluorophenyl)acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(4-fluorophenyl)acetate | Contains one fluorine atom; different substitution pattern | |
| Ethyl 3-(3-fluorophenyl)acetate | Fluorine at a different position; alters reactivity | |
| Ethyl 4-(trifluoromethylphenyl)acetate | Contains trifluoromethyl group; significantly affects polarity | |
| Ethyl 4-methylphenyl acetate | Non-fluorinated analog; serves as a baseline for comparison |
Ethyl 2-(2,5-difluorophenyl)acetate is unique due to its specific fluorination pattern which may confer distinct chemical reactivity and biological properties compared to these similar compounds .